molecular formula C9H7F4NO2 B8250683 Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B8250683
M. Wt: 237.15 g/mol
InChI Key: OPPFSZQNLBCMLB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, featuring an amino group, a fluoro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, and the fluoro group can be added through electrophilic aromatic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPFSZQNLBCMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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